molecular formula C15H12ClNO2 B11944893 3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone CAS No. 730-77-8

3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone

Cat. No.: B11944893
CAS No.: 730-77-8
M. Wt: 273.71 g/mol
InChI Key: UDOFLZXMYNIXSO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone is an organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, features a 4-chlorophenyl group and a methoxy group attached to the isoindolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone typically involves the reaction of 4-chlorobenzaldehyde with an appropriate methoxy-substituted isoindolinone precursor. One common method includes the use of a Grignard reagent, where 4-chlorobenzylmagnesium chloride reacts with the isoindolinone precursor under controlled conditions to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental safety. Catalysts and solvents are carefully selected to maximize yield and minimize waste. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine or alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-3-formyl-1-isoindolinone or 3-(4-chlorophenyl)-3-carboxy-1-isoindolinone.

    Reduction: Formation of 3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone.

    Substitution: Formation of various substituted isoindolinones depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-1-isoindolinone: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(4-Chlorophenyl)-3-formyl-1-isoindolinone: Contains a formyl group instead of a methoxy group.

    3-(4-Chlorophenyl)-3-carboxy-1-isoindolinone: Features a carboxy group instead of a methoxy group.

Uniqueness

3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature may also affect the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.

Properties

CAS No.

730-77-8

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-methoxy-2H-isoindol-1-one

InChI

InChI=1S/C15H12ClNO2/c1-19-15(10-6-8-11(16)9-7-10)13-5-3-2-4-12(13)14(18)17-15/h2-9H,1H3,(H,17,18)

InChI Key

UDOFLZXMYNIXSO-UHFFFAOYSA-N

Canonical SMILES

COC1(C2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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